![molecular formula C12H16FNO B2468632 3-{[(4-Fluorphenyl)methoxy]methyl}pyrrolidin CAS No. 933716-70-2](/img/structure/B2468632.png)
3-{[(4-Fluorphenyl)methoxy]methyl}pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-fluorophenylmethoxy group
Wissenschaftliche Forschungsanwendungen
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine are currently unknown. This compound is a derivative of the pyrrolidine ring, which is a common scaffold in medicinal chemistry
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrrolidine derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The fluorophenyl group may also participate in halogen bonding with the target.
Biochemical Pathways
Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The methoxy group may also influence the compound’s metabolic stability.
Result of Action
Pyrrolidine derivatives can have diverse effects depending on their specific targets and mode of action .
Action Environment
The action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other molecules could impact the compound’s bioavailability and efficacy .
Vorbereitungsmethoden
The synthesis of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine include:
3-{[(4-Chlorophenyl)methoxy]methyl}pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-{[(4-Bromophenyl)methoxy]methyl}pyrrolidine: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.
3-{[(4-Methylphenyl)methoxy]methyl}pyrrolidine: The methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKONAQLKVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
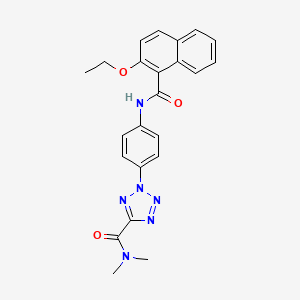
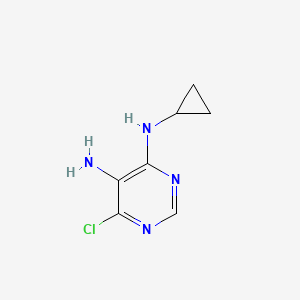
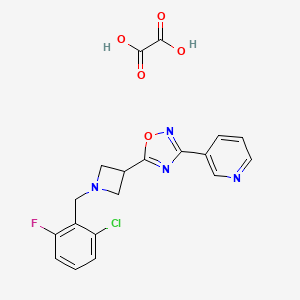
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
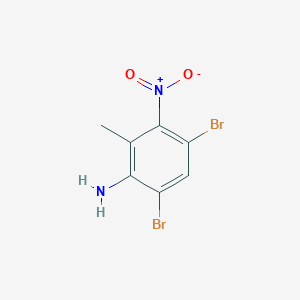
![1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2468558.png)
![2-(2,4-Dichlorophenoxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2468559.png)
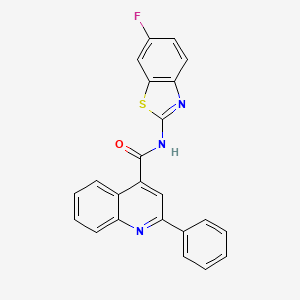
![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)


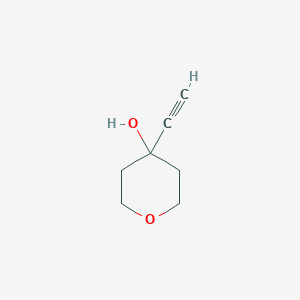

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)
